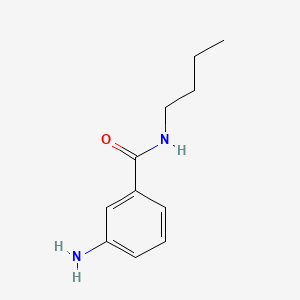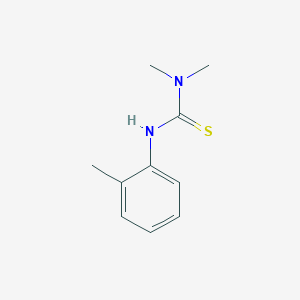![molecular formula C10H12O3 B1351045 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol CAS No. 62823-14-7](/img/structure/B1351045.png)
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol” is an organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The molecular formula of this compound is C10H12O3 .
Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol” can be represented by the InChI code: InChI=1S/C9H10O2/c1-2-5-9-8 (4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 . This indicates that the compound has a cyclic structure with a seven-membered ring, which includes two oxygen atoms .
Physical And Chemical Properties Analysis
The molecular weight of “3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol” is 180.20 g/mol . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Die Verbindung wurde bei der Synthese von heterocyclischen Schiff-Base-Liganden und deren Metallkomplexen verwendet, die eine signifikante antioxidative Aktivität gezeigt haben . Die antioxidative Fähigkeit der Verbindungen wurde mittels DPPH- und ABTS-Assays untersucht .
Antibakterielle Aktivität
Die synthetisierten Verbindungen, die von dieser Verbindung abgeleitet wurden, haben eine ausgezeichnete antimikrobielle Aktivität gegen verschiedene mikrobielle Stämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae und Candida albicans gezeigt .
Entzündungshemmende Aktivität
Die Verbindung wurde zur Synthese von Liganden und deren Metallkomplexen verwendet, die signifikante entzündungshemmende Aktivitäten gezeigt haben. Diese Aktivitäten wurden durch serielle Verdünnung und Eiweiß-Albumin-Assays bewertet .
Molekular Docking Studien
Die Verbindung wurde in molekularen Docking-Studien verwendet, um die Interaktionsmodi und die Bindungsaffinität dieser Verbindungen mit den aktiven Zentren verschiedener Enzyme zu verstehen .
Biotransaminierungsreaktionen
Die Verbindung wurde in Biotransaminierungsreaktionen verwendet, um sowohl die Zielamin-Enantiomere in hohen Umwandlungs- und Enantiomerenüberschusswerten zu erhalten .
Synthese von Übergangsmetall(II)-Komplexen
Die Verbindung wurde bei der Synthese von Übergangsmetall(II)-Komplexen verwendet, die von heterocyclischen Schiff-Base-Liganden abgeleitet sind .
Wirkmechanismus
Mode of Action
Similar compounds have been synthesized and studied for their potential biological activities These studies suggest that the compound could interact with its targets, leading to changes at the molecular level
Biochemical Pathways
It’s worth noting that compounds with similar structures have been studied for their potential roles in various biological processes
Result of Action
Similar compounds have shown a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects
Biochemische Analyse
Biochemical Properties
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the benzodioxepin ring structure may enable interactions with hydrophobic pockets in enzymes, affecting their catalytic efficiency .
Cellular Effects
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can affect downstream signaling pathways and gene expression profiles . Additionally, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol may alter cellular metabolism by interacting with metabolic enzymes, influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may act as a competitive inhibitor by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Alternatively, it could enhance enzyme activity by stabilizing the active conformation of the enzyme. Furthermore, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect .
Metabolic Pathways
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites through these pathways. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol may affect the levels of specific metabolites, altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6,11H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREFWPXUSXRBLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CO)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380040 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62823-14-7 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)


![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)



